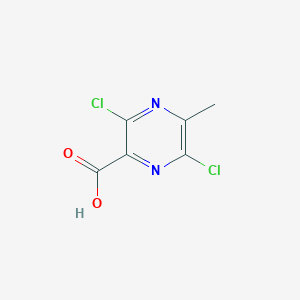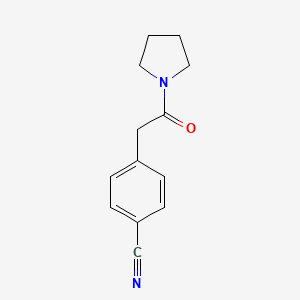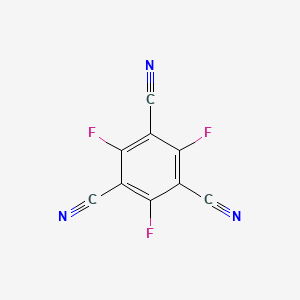
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile
Descripción general
Descripción
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile is a chemical compound with the molecular formula C9N3F3 and a molecular weight of 207.11 .
Molecular Structure Analysis
The InChI code for 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile is1S/C9F3N3/c10-7-4 (1-13)8 (11)6 (3-15)9 (12)5 (7)2-14 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The melting point of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile is 154-155°C . It should be stored in a hygroscopic condition, in a -20°C freezer, and under an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Synthesis and Polymer Chemistry
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile shows potential in chemical synthesis, particularly in the formation of triazidobenzenes. These compounds can be used as cross-linking reagents in polymer chemistry and as starting materials in organic synthesis. For instance, triazidation of related fluorobenzenes results in compounds like 1,3,5-triazido-2,4,6-trichlorobenzene, which may find wide use in these fields (Chapyshev & Chernyak, 2013).
Porous Materials and Molecular Variants
Modifications to the central aromatic ring of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile enable the creation of porous structures with varied functionalities. This adaptability is significant in the development of materials with specific chemical properties. Examples include modifications using vinyl groups, stilbene, and myrtanol, demonstrating versatility in tailoring chemical functionalities (Kiang et al., 1999).
Corrosion Inhibition
Derivatives of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on metals like mild steel and aluminum. These compounds show high effectiveness in preventing corrosion, which is crucial in industrial applications (Verma et al., 2015).
Study of Molecular Structure
Research has also focused on the structural analysis of 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile and related compounds. Studies using methods like electron diffraction and neutron powder diffraction have provided insights into the molecular structure, which is crucial for understanding the compound's chemical behavior and properties (Wann et al., 2007).
Thermodynamic Properties
Exploration of the thermodynamic properties of fluorine compounds, including those related to 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, has been carried out. Such studies help in understanding the behavior of these compounds under different temperature conditions, which is vital for various industrial applications (Andon & Martin, 1973).
Liquid State Study
Investigations into the liquid state of 1,3,5-Trifluorobenzene neat liquid have revealed unique properties, such as the formation of 'dimers' with parallel stacked configurations. This knowledge contributes to understanding the compound's behavior in liquid form, which can be essential for certain chemical processes (Cabaço et al., 1996).
Crystal Structure Analysis
The crystal structure of compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene, closely related to 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, has been studied using X-ray and neutron powder diffraction. These studies provide valuable insights into the molecular arrangement and stability of such compounds (Chaplot et al., 1981).
Electrochemical Studies
Research into the electrochemical fluorination of aromatic compounds, including di- and tri-fluorobenzenes, offers insights into the reactivity and transformation of these compounds under electrochemical conditions. This is significant for industrial applications where electrochemical processes are involved (Momota et al., 1994).
Molecular Electronics
Studies on the balance of steric and electronic factors in compounds like 1,3,5-triamino-2,4,6-trinitrobenzene, which are structurally similar to 2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile, provide insights for the development of molecular electronics. Understanding these interactions is crucial for designing molecules with specific electronic properties (Baldridge & Siegel, 1993).
Propiedades
IUPAC Name |
2,4,6-trifluorobenzene-1,3,5-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F3N3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTFYBZNGZGGRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C(=C(C(=C1F)C#N)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluorobenzene-1,3,5-tricarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butylN-[2-(dimethylamino)-2-oxoethyl]carbamate](/img/structure/B1642378.png)
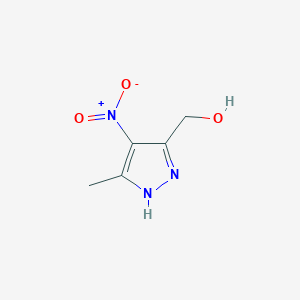
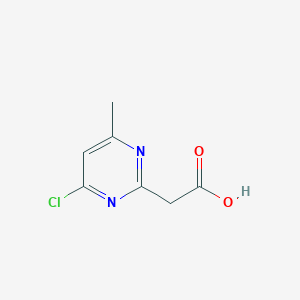


![3-[Bis(2-thienyl)methylene]octahydro-2H-quinolizine](/img/structure/B1642394.png)

